molecular formula C11H14N4 B1393423 3-Amino-6-(piperidin-1-yl)picolinonitrile CAS No. 1215852-53-1

3-Amino-6-(piperidin-1-yl)picolinonitrile

Cat. No.: B1393423
CAS No.: 1215852-53-1
M. Wt: 202.26 g/mol
InChI Key: PMDGRSQKKWNXEP-UHFFFAOYSA-N
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Description

3-Amino-6-(piperidin-1-yl)picolinonitrile is a high-purity chemical intermediate designed for research and development applications. This compound features a picolinonitrile core substituted with an amine group and a piperidine moiety, a privileged structure in medicinal chemistry . The piperidine ring is a common feature in pharmaceuticals and biologically active molecules, contributing to properties such as metabolic stability and membrane permeability . Similarly, the aminopyridine structure is a key scaffold found in various ligands and inhibitors. This molecular architecture makes this compound a valuable building block for constructing more complex molecules, particularly in drug discovery programs. Its primary research applications include use as a precursor in organic synthesis and as a key intermediate for the exploration of new therapeutic agents. Researchers can utilize this compound in cross-coupling reactions, functional group transformations, and heterocyclic chemistry. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-6-piperidin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-8-10-9(13)4-5-11(14-10)15-6-2-1-3-7-15/h4-5H,1-3,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDGRSQKKWNXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(piperidin-1-yl)picolinonitrile typically involves the reaction of 3-amino-6-chloropyridine-2-carbonitrile with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-(piperidin-1-yl)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-6-(piperidin-1-yl)picolinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Structural and Functional Analogues

6-(Piperidin-1-yl)picolinonitrile (Compound 2)
  • Structure: Lacks the 3-amino group but retains the 6-piperidinyl and nitrile groups.
  • Synthesis: Prepared via nucleophilic aromatic substitution of 6-chloropicolinonitrile with piperidine .
  • Activity : Exhibits moderate antituberculosis activity in thiosemicarbazone derivatives (e.g., compound 4–9 in ) .
3-Amino-6-(trifluoromethyl)picolinonitrile
  • Structure : Replaces the 6-piperidinyl group with a trifluoromethyl (CF₃) group.
  • Properties : The electron-withdrawing CF₃ group increases lipophilicity and metabolic stability compared to the electron-rich piperidinyl group. Commercial samples (GLPBIO) report >98% purity and solubility in DMSO .
  • Applications: Used in kinase inhibition research, highlighting the role of nitrile and amino groups in binding .
5-((4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)picolinonitrile (7a)
  • Structure: Features a thienopyrimidine-linked amino group and nitrile.
  • Activity: Demonstrates potent HIV-1 non-nucleoside reverse transcriptase inhibition (NNRTI), emphasizing the importance of the amino-nitrile motif in target engagement .
3-(Aminomethyl)pyridine
  • Structure: Contains an aminomethyl group at position 3 instead of amino and nitrile.

Comparative Analysis Table

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Synthesis Route
3-Amino-6-(piperidin-1-yl)picolinonitrile 3-NH₂, 6-piperidinyl, 2-CN C₁₁H₁₃N₅ Enhanced H-bonding, potential kinase inhibition Likely via nitrile intermediates
6-(Piperidin-1-yl)picolinonitrile 6-piperidinyl, 2-CN C₁₀H₁₁N₃ Antituberculosis activity (thiosemicarbazones) Nucleophilic substitution
3-Amino-6-(trifluoromethyl)picolinonitrile 3-NH₂, 6-CF₃, 2-CN C₇H₄F₃N₃ High lipophilicity, kinase research use Commercial synthesis
5-((4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)picolinonitrile Complex heterocyclic linkage C₂₁H₁₅N₇OS HIV-1 NNRTI activity Multi-step coupling

Key Insights

Role of the 3-Amino Group: The amino group enhances hydrogen-bond donor capacity, critical for target binding in NNRTIs and kinase inhibitors . Its absence in 6-(piperidin-1-yl)picolinonitrile correlates with reduced potency in antituberculosis assays .

Piperidinyl vs. In contrast, the CF₃ group increases metabolic stability but may reduce solubility .

Nitrile Group Utility: The nitrile serves as a bioisostere for carbonyl groups, enabling interactions with cysteine or serine residues in enzymes. This feature is shared across analogs but absent in 3-(aminomethyl)pyridine .

Biological Activity

3-Amino-6-(piperidin-1-yl)picolinonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, which includes a piperidine ring and a picolinonitrile moiety, positions it as a candidate for various pharmacological applications, particularly in the fields of cancer research and neuropharmacology.

Chemical Structure

The chemical formula for this compound is C12_{12}H14_{14}N4_{4}. The compound features:

  • A piperidine ring that may enhance lipophilicity and biological activity.
  • A picolinonitrile group which is known for its role in various biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to modulation of signaling pathways involved in cell proliferation, apoptosis, and other critical cellular functions.

Anticancer Properties

Recent studies have indicated that derivatives of picolinonitriles exhibit significant anticancer activity. For instance, compounds structurally related to this compound have been shown to inhibit key signaling pathways such as the PI3K/Akt pathway, which is crucial for tumor growth and survival.

CompoundTargetIC50_{50} (nM)Selectivity
This compoundPI3KδTBDHigh
Related Compound A5PI3Kδ1.3Excellent
Related Compound A8PI3Kδ0.7Superior

Note: TBD = To Be Determined based on ongoing studies.

Neuropharmacological Effects

In addition to anticancer properties, compounds like this compound are being investigated for their neuropharmacological effects. The piperidine component may contribute to interactions with neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

Case Studies

  • Study on Anticancer Activity : In a recent study, derivatives of picolinonitriles were synthesized and evaluated for their ability to inhibit cancer cell proliferation. The results indicated that certain modifications to the piperidine ring significantly enhanced the anticancer efficacy compared to the parent compound.
  • Neuropharmacological Investigation : Another study explored the effects of similar compounds on neurotransmitter levels in animal models. The findings suggested that these compounds could modulate dopamine and serotonin levels, indicating potential use in treating mood disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-6-(piperidin-1-yl)picolinonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, piperidine can be introduced via SNAr (nucleophilic aromatic substitution) on a pre-functionalized picolinonitrile scaffold. Reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) significantly impact regioselectivity and yield. Evidence from analogous compounds suggests that polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) improve substitution efficiency . Optimization should include monitoring by TLC or HPLC to track intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : The 1H^1H-NMR spectrum should resolve peaks for the piperidine protons (δ 1.4–2.8 ppm, multiplet) and aromatic protons (δ 7.0–8.5 ppm). 13C^{13}C-NMR will confirm the nitrile carbon (δ ~115–120 ppm) and piperidine carbons.
  • IR : A sharp absorption band near 2220 cm1^{-1} confirms the nitrile group.
  • Mass Spectrometry : High-resolution MS (HRMS) is essential to verify the molecular ion ([M+H]+^+) and rule out impurities.
    Cross-referencing with analogs (e.g., pyridine derivatives) ensures accurate assignments .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the nitrile group.
  • Safety : Use PPE (gloves, goggles) due to potential acute toxicity. Refer to analogs like 4-Anilino-1-benzylpiperidine, which require similar precautions .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, analyzing via HPLC to identify degradation products .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reactivity between this compound and its structural analogs?

  • Methodological Answer : Electronic and steric effects of the piperidine and amino groups modulate reactivity. For instance, the amino group’s electron-donating nature may deactivate the pyridine ring toward electrophilic substitution, contrasting with electron-withdrawing analogs. Computational modeling (e.g., DFT) can map charge distribution and predict reactive sites. Experimental validation via competitive reaction studies (e.g., bromination) under controlled conditions is recommended .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer :

  • Scaffold Modification : Synthesize derivatives with variations in the piperidine (e.g., N-alkylation) or nitrile group (e.g., conversion to amide).
  • Biological Assays : Prioritize targets based on structural analogs (e.g., opioid impurities or dopamine receptor ligands) . Use in vitro binding assays (e.g., radioligand displacement) and ADMET profiling.
  • Data Analysis : Apply multivariate statistics to correlate substituent effects with activity, addressing outliers via dose-response validation .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation free energy and membrane permeability using tools like GROMACS.
  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, metabolic stability, and CYP450 interactions. Compare with experimental data from analogs (e.g., pyridine-based compounds) .
  • Docking Studies : Target receptors with known affinity for piperidine-containing ligands (e.g., opioid or neurotransmitter receptors) .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate published procedures while strictly controlling variables (e.g., solvent purity, inert atmosphere).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or hydrolysis).
  • Cross-Validation : Compare results with structurally related compounds (e.g., 6-Amino-3-picoline derivatives) to isolate method-specific vs. compound-specific issues .

Experimental Design Frameworks

Q. How can the PICO(T) framework be adapted to structure a hypothesis-driven study on this compound?

  • Methodological Answer :

  • Population (P) : Specific biological targets (e.g., enzyme isoforms or receptor subtypes).
  • Intervention (I) : Compound concentration ranges or derivative libraries.
  • Comparison (C) : Benchmark against known modulators (e.g., fentanyl analogs for opioid receptor studies) .
  • Outcome (O) : Quantitative metrics (e.g., IC50_{50}, binding affinity).
  • Time (T) : Duration of exposure in kinetic assays.
    This framework ensures alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-6-(piperidin-1-yl)picolinonitrile
Reactant of Route 2
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3-Amino-6-(piperidin-1-yl)picolinonitrile

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